N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-2-ethoxybenzamide
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Overview
Description
N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-2-ethoxybenzamide is a heterocyclic compound that features a thiadiazole ring, a bromophenyl group, and an ethoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-2-ethoxybenzamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Coupling Reaction: The final step involves coupling the bromophenyl-thiadiazole intermediate with 2-ethoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-2-ethoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thiadiazole ring can participate in redox reactions, potentially forming sulfoxides or sulfones.
Coupling Reactions: The compound can be used in cross-coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in the presence of a radical initiator like AIBN.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include various substituted phenyl derivatives.
Oxidation Products: Sulfoxides or sulfones derived from the thiadiazole ring.
Scientific Research Applications
N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-2-ethoxybenzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent due to its ability to interact with biological targets.
Materials Science: The compound can be used in the synthesis of liquid crystalline materials and polymers with unique electronic properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-2-ethoxybenzamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The bromophenyl group may enhance binding affinity through halogen bonding, while the ethoxybenzamide moiety can contribute to the overall stability and solubility of the compound.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-3-methylbutanamide
- N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-2-methoxybenzamide
Uniqueness
N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-2-ethoxybenzamide is unique due to the presence of the ethoxy group, which can influence its solubility and reactivity compared to similar compounds
Properties
Molecular Formula |
C17H14BrN3O2S |
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Molecular Weight |
404.3 g/mol |
IUPAC Name |
N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-2-ethoxybenzamide |
InChI |
InChI=1S/C17H14BrN3O2S/c1-2-23-14-6-4-3-5-13(14)16(22)20-17-19-15(21-24-17)11-7-9-12(18)10-8-11/h3-10H,2H2,1H3,(H,19,20,21,22) |
InChI Key |
BFCYSBIACIWGFI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=NC(=NS2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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